molecular formula C22H20N4OS B4955312 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B4955312
M. Wt: 388.5 g/mol
InChI Key: ZPFQOTOYOPIEOF-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide: is a complex organic compound characterized by the presence of a thiadiazole ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor with hydrazine and carbon disulfide under reflux conditions.

    Coupling with Quinoline Derivative: The thiadiazole intermediate is then coupled with a quinoline derivative through a condensation reaction, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the amidation of the coupled product with a suitable amine, such as aniline, under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Similar in structure but contains a nitro group, which may alter its reactivity and biological activity.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: Contains a chloro group, making it more reactive towards nucleophiles.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide: Features a phenoxy group, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-3-13-20-25-26-22(28-20)24-21(27)17-14-19(15-9-5-4-6-10-15)23-18-12-8-7-11-16(17)18/h4-12,14H,2-3,13H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFQOTOYOPIEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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